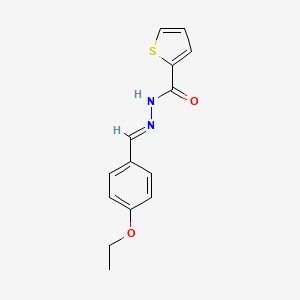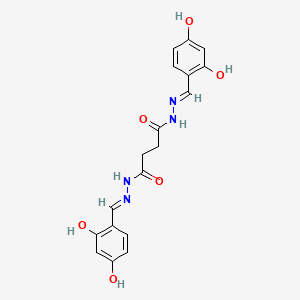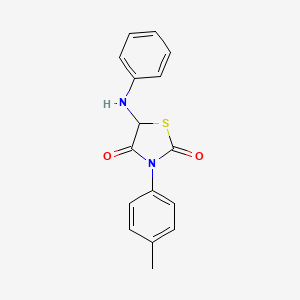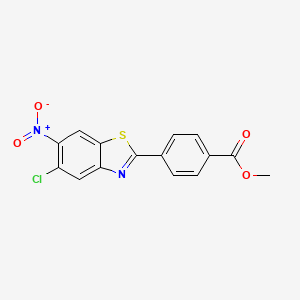
N'-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-éthoxybenzylidène)-2-thiophènecarbohydrazide est un composé organique appartenant à la classe des hydrazones. Les hydrazones sont caractérisées par la présence du groupe fonctionnel R1R2C=NNH2
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N’-(4-éthoxybenzylidène)-2-thiophènecarbohydrazide implique généralement une réaction de condensation entre la 4-éthoxybenzaldéhyde et la 2-thiophènecarbohydrazide. La réaction est généralement effectuée dans un solvant d'éthanol sous reflux. Le schéma réactionnel général est le suivant :
- Dissoudre la 4-éthoxybenzaldéhyde et la 2-thiophènecarbohydrazide dans l'éthanol.
- Chauffer le mélange au reflux pendant plusieurs heures.
- Refroidir le mélange réactionnel à température ambiante.
- Filtrer le produit précipité et laver à l'éthanol froid.
- Sécher le produit sous pression réduite.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de la N’-(4-éthoxybenzylidène)-2-thiophènecarbohydrazide ne soient pas bien documentées, les principes généraux de la synthèse des hydrazones peuvent être appliqués. La production industrielle impliquerait probablement l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que l'utilisation de réacteurs à écoulement continu pour améliorer la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
La N’-(4-éthoxybenzylidène)-2-thiophènecarbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazone en amine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle thiophène.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que les halogénures ou les amines peuvent être utilisés dans des réactions de substitution en milieu basique ou acide.
Principaux produits
Oxydation : Dérivés oxydés du cycle thiophène.
Réduction : Amines correspondantes.
Substitution : Dérivés du thiophène substitués.
Applications De Recherche Scientifique
Chimie : Utilisé comme élément constitutif de la synthèse organique et comme ligand en chimie de coordination.
Biologie : Investigé pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel comme agent thérapeutique en raison de sa capacité à interagir avec des cibles biologiques.
Mécanisme d'action
Le mécanisme d'action de la N’-(4-éthoxybenzylidène)-2-thiophènecarbohydrazide n'est pas entièrement compris, mais on pense qu'il implique des interactions avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par :
Liaison aux enzymes : Inhibition ou modulation de l'activité enzymatique.
Interaction avec l'ADN : Influence sur l'expression génique et les processus cellulaires.
Modulation des voies de signalisation : Influence sur les cascades de signalisation cellulaires.
Mécanisme D'action
The mechanism of action of N’-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA: Affecting gene expression and cellular processes.
Modulating signaling pathways: Influencing cellular signaling cascades.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-éthoxybenzylidène)-4-butylaniline : Une autre hydrazone présentant des caractéristiques structurales similaires.
N-(4-méthoxybenzylidène)-4-butylaniline : Un composé apparenté portant un groupe méthoxy au lieu d'un groupe éthoxy.
Unicité
La N’-(4-éthoxybenzylidène)-2-thiophènecarbohydrazide est unique en raison de la présence à la fois des parties éthoxybenzylidène et thiophènecarbohydrazide
Propriétés
Formule moléculaire |
C14H14N2O2S |
|---|---|
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
N-[(E)-(4-ethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-2-18-12-7-5-11(6-8-12)10-15-16-14(17)13-4-3-9-19-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+ |
Clé InChI |
XFVGBUGPKZIHDQ-XNTDXEJSSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
SMILES canonique |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)

![Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)

![1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11709099.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709103.png)


![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)

![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)
![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)
